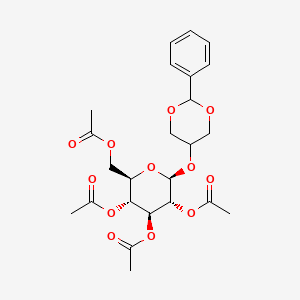
(rac-Enterodiol)-O-glucuronide (Mixture Of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(rac-Enterodiol)-O-glucuronide (Mixture Of Diastereomers) is a lignan derivative found in the seeds of the common garden bean. This compound is known for its anti-inflammatory properties and its ability to inhibit the production of inflammatory mediators such as TNF-α and IL-6 by inhibiting cell signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (rac-Enterodiol)-O-glucuronide involves the glucuronidation of rac-Enterodiol. The process typically includes the following steps:
Starting Material: rac-Enterodiol, a lignan found in the seeds of the common garden bean.
Glucuronidation Reaction: The hydroxyl groups of rac-Enterodiol are reacted with glucuronic acid or its derivatives under acidic or enzymatic conditions to form (rac-Enterodiol)-O-glucuronide.
Industrial Production Methods
Industrial production methods for (rac-Enterodiol)-O-glucuronide are not well-documented in the public domain. the process would likely involve large-scale glucuronidation reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(rac-Enterodiol)-O-glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent lignan, rac-Enterodiol.
Substitution: The hydroxyl groups can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: rac-Enterodiol.
Substitution Products: Various esters and ethers.
Scientific Research Applications
(rac-Enterodiol)-O-glucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of lignan derivatives.
Biology: Investigated for its role in inhibiting inflammatory mediators and its potential therapeutic effects in inflammatory diseases.
Medicine: Explored for its anti-inflammatory properties and potential use in treating conditions such as bowel disease.
Industry: Utilized in the development of anti-inflammatory drugs and other therapeutic agents
Mechanism of Action
The mechanism of action of (rac-Enterodiol)-O-glucuronide involves the inhibition of cell signaling pathways that produce inflammatory mediators. The compound targets molecular pathways involving TNF-α and IL-6, thereby reducing inflammation and its associated symptoms .
Comparison with Similar Compounds
Similar Compounds
Enterolactone: Another lignan derivative with similar anti-inflammatory properties.
Secoisolariciresinol diglucoside: A lignan found in flaxseed with antioxidant and anti-inflammatory effects.
Matairesinol: A lignan with potential anticancer and anti-inflammatory properties.
Uniqueness
(rac-Enterodiol)-O-glucuronide is unique due to its specific glucuronidation, which enhances its solubility and bioavailability compared to its parent compound, rac-Enterodiol. This modification allows for more effective inhibition of inflammatory mediators and potential therapeutic applications .
Properties
CAS No. |
76543-20-9 |
|---|---|
Molecular Formula |
C₂₄H₃₀O₁₀ |
Molecular Weight |
478.49 |
Synonyms |
3-[2,3-bis(Hydroxymethyl)-4-(3-hydroxyphenyl)butyl]phenyl-β-D-glucopyranosiduronic Acid; (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(3-(4-hydroxy-3-(3-hydroxybenzyl)-2-(hydroxymethyl)butyl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


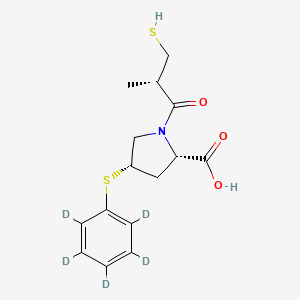
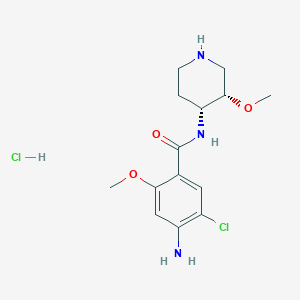

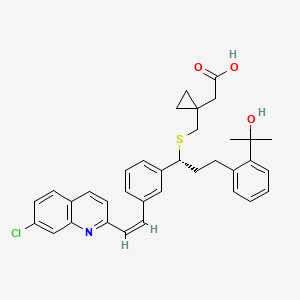
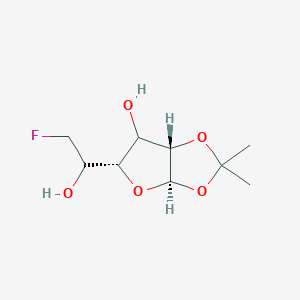
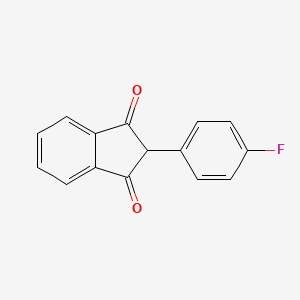
![6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid](/img/structure/B1141234.png)
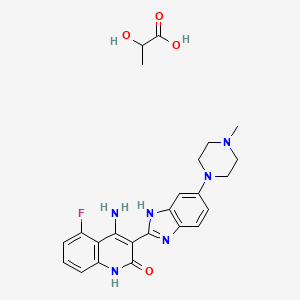

![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)
